molecular formula C17H13F2N3OS B2699186 3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-28-4

3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2699186
CAS No.: 863513-28-4
M. Wt: 345.37
InChI Key: WCKZWBCRMJWXSI-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with fluorine atoms at the 3 and 4 positions, and a thiazole ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the pyridine moiety is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole-pyridine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide stands out due to the presence of both fluorine atoms and the thiazole-pyridine moiety. This combination enhances its binding affinity, stability, and reactivity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-14-4-3-11(8-15(14)19)16(23)21-7-5-13-10-24-17(22-13)12-2-1-6-20-9-12/h1-4,6,8-10H,5,7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZWBCRMJWXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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